N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O3S2 and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is a common structural motif in many pharmaceuticals and organic electronic materials . This moiety is often associated with electron-deficient properties, which could suggest that the compound interacts with electron-rich targets .
Mode of Action
They can interact with their targets through fluorescence quenching, which involves the transfer of energy from the excited state of the fluorescent compound to the target .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in photovoltaics and as fluorescent sensors , suggesting they might interact with light-sensitive biochemical pathways.
Pharmacokinetics
Small-molecule based compounds are generally associated with high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have been used as fluorescent sensors, which can detect specific molecules or ions in a biological system .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity. For example, the fluorescence properties of similar compounds can be affected by the presence of specific molecules or ions .
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydroquinoline moiety
- A benzo[c][1,2,5]thiadiazole core
- A sulfonyl group attached to a 4-fluorophenyl ring
The molecular formula is C19H21FN2O3S with a molecular weight of 376.44 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that build the complex structure through various coupling reactions and cyclization processes. The synthetic routes often include:
- Formation of the tetrahydroquinoline scaffold.
- Introduction of the sulfonyl group.
- Cyclization to form the benzo[c][1,2,5]thiadiazole ring.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example:
- Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans using disk diffusion methods .
Compound | Pathogen | Activity |
---|---|---|
Compound 1 | Staphylococcus aureus | Inhibition observed |
Compound 2 | Candida albicans | Moderate inhibition |
Anticonvulsant Activity
Another area of investigation is the anticonvulsant potential of related compounds. Studies have shown that certain derivatives provide significant protection against induced convulsions in animal models:
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Various analogs have shown selective activity against human tumor cell lines:
- Notably, some derivatives were found to inhibit topoisomerase II more effectively than conventional chemotherapeutic agents like etoposide .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biological Molecules : The thiadiazole moiety allows for effective interaction with cellular targets due to its polarizable nature .
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors affecting pathways involved in cell proliferation and survival.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- A study involving a series of synthesized 1,3,4-thiadiazole derivatives reported promising results in reducing tumor growth in xenograft models .
Study | Compound Tested | Outcome |
---|---|---|
Study A | Thiadiazole Derivative X | Tumor growth inhibition observed |
Study B | Thiadiazole Derivative Y | Significant reduction in cell viability |
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S2/c23-16-5-8-18(9-6-16)32(29,30)27-11-1-2-14-3-7-17(13-21(14)27)24-22(28)15-4-10-19-20(12-15)26-31-25-19/h3-10,12-13H,1-2,11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHDGYBSGWQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.